1H-Indazole-3,4-dicarboxaldehyde
Overview
Description
1H-Indazole-3,4-dicarboxaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an indazole core with two formyl groups at the 3 and 4 positions, making it a valuable intermediate for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-3,4-dicarboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
Industrial Production Methods: Industrial production often employs metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis involves the formation of N–N bonds using oxygen as the terminal oxidant . This method is advantageous as it minimizes byproduct formation and enhances yield.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3,4-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: 1H-Indazole-3,4-dicarboxylic acid.
Reduction: 1H-Indazole-3,4-dimethanol.
Substitution: Various 3,4-disubstituted indazole derivatives.
Scientific Research Applications
1H-Indazole-3,4-dicarboxaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indazole-3,4-dicarboxaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions with proteins and nucleic acids, influencing their function. It acts as a bioisostere of indoles, promoting strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This property makes it an effective inhibitor of enzymes such as kinases, which are crucial in cell signaling pathways .
Comparison with Similar Compounds
- 1H-Indazole-3-carboxaldehyde
- 2H-Indazole-3-carboxaldehyde
- 1H-Indazole-4-carboxaldehyde
Comparison: 1H-Indazole-3,4-dicarboxaldehyde is unique due to the presence of two formyl groups, which enhance its reactivity and versatility in chemical syntheses. Unlike its mono-formyl counterparts, it can participate in more complex reactions, leading to the formation of diverse polyfunctionalized products . This dual functionality makes it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
2H-indazole-3,4-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-4-6-2-1-3-7-9(6)8(5-13)11-10-7/h1-5H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMRARKANQZYSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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